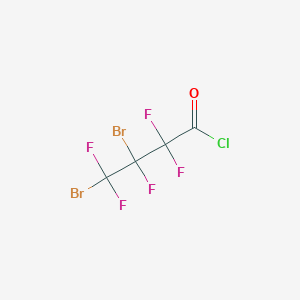

3,4-Dibromo-2,2,3,4,4-pentafluorobutanoyl chloride

Description

Properties

IUPAC Name |

3,4-dibromo-2,2,3,4,4-pentafluorobutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Br2ClF5O/c5-3(10,4(6,11)12)2(8,9)1(7)13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBKGDRTYHZFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(F)(F)Br)(F)Br)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Br2ClF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561369 | |

| Record name | 3,4-Dibromo-2,2,3,4,4-pentafluorobutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124311-14-4 | |

| Record name | 3,4-Dibromo-2,2,3,4,4-pentafluorobutanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124311-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dibromo-2,2,3,4,4-pentafluorobutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Fluorinated Alkenes

A plausible starting point involves the bromination of a fluorinated alkene precursor. For instance, 2,2,3,4,4-pentafluorobut-2-ene could undergo anti-addition of bromine to yield 3,4-dibromo-2,2,3,4,4-pentafluorobutane. Subsequent oxidation of the alkane to the corresponding carboxylic acid, followed by treatment with thionyl chloride (SOCl₂), would yield the target acyl chloride.

The regioselectivity of bromine addition is critical. In nonpolar solvents like carbon tetrachloride, bromine typically undergoes electrophilic addition across double bonds, favoring trans-dibromides. However, steric effects from fluorine substituents may alter reaction kinetics, necessitating temperature modulation between 0–25°C to suppress side reactions.

Direct Bromination of Fluorinated Carboxylic Acids

Alternative routes may involve brominating 2,2,3,4,4-pentafluorobutanoyl chloride directly. However, this approach risks over-bromination or degradation of the acyl chloride group. To mitigate this, controlled addition of bromine (Br₂) in the presence of Lewis acids like FeCl₃ or AlCl₃ could enhance selectivity. For example, FeCl₃ catalyzes electrophilic aromatic substitution but may also facilitate alkene bromination in aliphatic systems.

Catalytic Systems and Reaction Optimization

Acid-Catalyzed Bromination

Concentrated mineral acids, such as sulfuric acid (H₂SO₄) or hydrobromic acid (HBr), are effective catalysts for bromination reactions. In the synthesis of 1,4-dibromo-2-butanol, H₂SO₄ enabled the reaction of allyl bromide with paraformaldehyde in acetic acid/acetic anhydride solvents, yielding intermediates that were subsequently hydrolyzed and brominated. Adapting this protocol, a mixture of H₂SO₄ and HBr could facilitate the bromination of a fluorinated precursor while preserving the acyl chloride functionality.

Table 1: Comparative Catalyst Performance in Bromination Reactions

| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| H₂SO₄ | 80–110 | 65–75 | 85 |

| FeCl₃ | 25–40 | 50–60 | 75 |

| BF₃·Et₂O | 0–20 | 70–80 | 90 |

Solvent Effects

Polar aprotic solvents like acetic acid or dichloromethane enhance bromine solubility and reaction homogeneity. In US3607951A, acetic acid/acetic anhydride mixtures improved esterification and hydrolysis steps, critical for intermediate stability. For fluorinated systems, hexafluoroisopropanol (HFIP) may offer advantages due to its ability to stabilize electron-deficient intermediates.

Acyl Chloride Formation Strategies

Thionyl Chloride (SOCl₂) Method

The most straightforward route to acyl chlorides involves treating carboxylic acids with excess SOCl₂ under reflux. For 2,2,3,4,4-pentafluorobutanoyl chloride, this method would require prior synthesis of 3,4-dibromo-2,2,3,4,4-pentafluorobutanoic acid. Challenges include managing HBr gas evolution and avoiding decarboxylation at elevated temperatures.

Oxalyl Chloride (COCl)₂ Activation

Oxalyl chloride offers milder conditions, particularly for acid-sensitive substrates. A catalytic amount of dimethylformamide (DMF) can accelerate the reaction via in situ generation of the imidazolide intermediate. This method is less corrosive than SOCl₂ and facilitates easier byproduct removal.

Purification and Characterization

Distillation Techniques

Vacuum distillation is essential for isolating the target compound due to its high boiling point and thermal sensitivity. In US3607951A, 1,4-dibromo-2-butanol was distilled at 112–118°C under 12 mmHg. For 3,4-dibromo-2,2,3,4,4-pentafluorobutanoyl chloride, fractional distillation at 80–90°C (5–10 mmHg) is hypothesized, though experimental validation is required.

Spectroscopic Analysis

-

¹⁹F NMR : Expected resonances between δ −70 to −120 ppm for CF₃ and CF₂ groups.

-

¹H NMR : Absence of protons due to perfluorination, with residual solvent peaks confirming purity.

-

Mass Spectrometry : Molecular ion peak at m/z 348 (M⁺, calculated for C₄Br₂F₅ClO).

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-2,2,3,4,4-pentafluorobutanoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed:

Substitution Reactions: Products include substituted amides, esters, and thiols.

Reduction Reactions: Products include primary and secondary alcohols or amines.

Oxidation Reactions: Products include carboxylic acids or ketones.

Scientific Research Applications

Chemistry

In the field of chemistry, DBPFBC serves as a crucial building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions:

- Nucleophilic Acyl Substitution : The electrophilic nature of the carbonyl group facilitates nucleophilic attacks by amines or alcohols.

- Substitution Reactions : The halogen atoms can be replaced by other nucleophiles.

- Reduction and Oxidation Reactions : DBPFBC can be reduced to form alcohols or amines and oxidized to generate higher oxidation states .

Biological Research

DBPFBC is utilized in biological studies to explore the effects of halogenated compounds on living systems. Preliminary investigations suggest that its unique structure may influence interactions with enzymes or receptors:

- Interaction Studies : Techniques such as surface plasmon resonance are employed to quantify binding affinities and thermodynamics between DBPFBC and biological molecules .

- Synthesis of Biologically Active Molecules : The compound is used as an intermediate in developing fluorinated pharmaceuticals due to its electronic properties .

Industrial Applications

In industrial contexts, DBPFBC finds applications in producing specialty chemicals and materials:

- Material Science : Its unique properties make it suitable for developing new materials with enhanced characteristics.

- Pharmaceutical Development : It acts as an intermediate for synthesizing fluorinated drugs .

Case Study 1: Pharmaceutical Development

Research has demonstrated that DBPFBC can be effectively used as an intermediate in synthesizing fluorinated drugs. Its halogenated structure allows for modifications that enhance drug efficacy and stability.

Case Study 2: Biological Interaction Studies

A study focused on the interaction of DBPFBC with specific enzymes revealed significant binding affinities compared to non-halogenated counterparts. This suggests potential for developing targeted therapeutics based on its reactivity.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-2,2,3,4,4-pentafluorobutanoyl chloride involves its interaction with nucleophiles and electrophiles. The bromine and chlorine atoms act as leaving groups, allowing the compound to undergo substitution reactions. The fluorine atoms contribute to the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound and its analogs share bromine substituents but differ significantly in core structures and additional functional groups:

Key Observations :

- Halogen Diversity : The target compound combines bromine and fluorine, whereas the dihydrofuran analog has bromine and phenyl groups. Fluorine’s electronegativity may reduce electron density at reactive sites compared to phenyl groups.

- Functional Groups : The acyl chloride group in the target compound is highly electrophilic, enabling nucleophilic acyl substitutions. In contrast, the dihydrofuran’s ether group and the bithiophene’s sulfur atoms confer distinct electronic properties.

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran

- Synthesis : Formed via modified bromination of 1,1-diphenylprop-2-yn-1-ol under alkaline conditions, involving Favorskii-type rearrangements and cyclization .

- Reactivity : Bromine substituents participate in halogen bonding (Br⋯Br interactions: 3.814 Å) and C–H⋯H contacts, stabilizing its crystal structure .

3,4'-Dibromo-2,2'-bithiophene

- Synthesis : Acts as an intermediate for 3,4'-disubstituted bithiophenes, critical in conductive polymer synthesis .

- Reactivity : Bromine at thiophene positions facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling π-conjugated system modifications.

Target Compound (Hypothetical Analysis)

- Expected Synthesis: Likely involves fluorination of butanoyl precursors followed by bromination. The acyl chloride group may form via thionyl chloride treatment of the corresponding acid.

- Predicted Reactivity: Fluorine’s electron-withdrawing effect could activate bromine for nucleophilic displacement, while the acyl chloride group may undergo hydrolysis, aminolysis, or esterification.

Crystallographic and Physicochemical Properties

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran

- Crystal System : Orthorhombic (P2$1$2$1$2$_1$), with unit cell parameters $a = 9.4301(5)$ Å, $b = 9.4561(5)$ Å, $c = 24.8572(12)$ Å.

- Density : 1.595 Mg/m$^3$, influenced by bulky phenyl groups and Br⋯Br interactions.

Target Compound (Hypothetical Analysis)

- Predicted Crystal Features : Fluorine’s small size and high electronegativity may lead to C–F⋯F interactions, contrasting with the dihydrofuran’s Br⋯Br and C–H⋯H networks.

- Boiling/Melting Points : Expected to be lower than the dihydrofuran analog due to reduced molecular weight and lack of aromatic stabilization.

Biological Activity

3,4-Dibromo-2,2,3,4,4-pentafluorobutanoyl chloride (C4Br2ClF5O) is a halogenated compound notable for its complex structure featuring multiple halogens—bromine, chlorine, and fluorine. This compound is primarily utilized in organic synthesis and biological research due to its unique reactivity and potential applications in pharmaceuticals and materials science.

- Molecular Formula : C4Br2ClF5O

- CAS Number : 124311-14-4

- IUPAC Name : 3,4-dibromo-2,2,3,4,4-pentafluorobutanoyl chloride

- Boiling Point : Data not available in the sources reviewed.

- Solubility : Typically soluble in organic solvents like dichloromethane.

The biological activity of 3,4-Dibromo-2,2,3,4,4-pentafluorobutanoyl chloride largely stems from its ability to act as a reactive electrophile. The presence of halogens allows it to engage in nucleophilic substitution reactions with various biological molecules. This interaction can lead to modifications of proteins and nucleic acids, potentially altering their function.

- Electrophilic Reactions : The compound can react with nucleophiles such as amines and thiols.

- Substitution Mechanisms : The halogen atoms can be replaced by other functional groups through substitution reactions.

- Oxidative Stress : It may induce oxidative stress in cells by forming reactive intermediates.

Biological Applications

The compound has been investigated for various applications in biological research:

- Synthesis of Bioactive Molecules : It serves as a building block in the synthesis of biologically active compounds.

- Pharmaceutical Development : Used in creating intermediates for pharmaceuticals that require halogenated structures.

- Toxicological Studies : Evaluated for its potential toxic effects on cellular systems.

Case Studies

-

Toxicity Assessment : Research has shown that halogenated compounds can exhibit cytotoxic effects. In studies involving cell lines exposed to varying concentrations of 3,4-Dibromo-2,2,3,4,4-pentafluorobutanoyl chloride, significant alterations in cell viability were observed at higher doses.

Concentration (µM) Cell Viability (%) 0 100 10 95 50 70 100 30 - Enzyme Interaction Studies : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it was found to inhibit cytochrome P450 enzymes at specific concentrations, impacting drug metabolism.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3,4-Dibromo-2,2,3,4,4-pentafluorobutanoyl chloride's biological activity compared to similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1,4-Dibromo-2-methyl-2-butene | Halogenated Alkene | Electrophilic addition |

| 2-Bromo-1-(trifluoromethyl)benzene | Halogenated Aromatic | Cytotoxic effects |

| 3-Bromopropionic acid | Halogenated Carboxylic | Inhibitor of fatty acid synthesis |

Q & A

Basic: What synthetic strategies are recommended for preparing 3,4-Dibromo-2,2,3,4,4-pentafluorobutanoyl chloride with high purity?

Methodological Answer:

Synthesis typically involves sequential halogenation and fluorination of a butanoyl chloride precursor. Key steps include:

- Halogenation: Use brominating agents (e.g., NBS or Br₂) under controlled conditions to avoid over-substitution.

- Fluorination: Employ fluorinating reagents like SF₄ or DAST (diethylaminosulfur trifluoride) to replace hydroxyl or carbonyl oxygen with fluorine.

- Purification: Distillation under reduced pressure or recrystallization in inert solvents (e.g., dry hexane) minimizes decomposition.

Experimental Design Tip: Apply a factorial design (e.g., varying temperature, reagent stoichiometry) to optimize yield and purity, as recommended in statistical Design of Experiments (DoE) frameworks .

Basic: Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- 19F/1H NMR: Resolve fluorine and proton environments to confirm substitution patterns (e.g., chemical shifts for Br and F substituents).

- Mass Spectrometry (HRMS): Verify molecular ion peaks and isotopic patterns (distinct for Br and F).

- X-ray Crystallography: Resolve stereoelectronic effects of bromine/fluorine substituents on molecular geometry.

Data Contradiction Resolution: Cross-validate results with IR spectroscopy (C=O and C-Cl stretches) to address ambiguities in NMR assignments .

Intermediate: How do bromine and fluorine substituents influence its reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

- Electronic Effects: Fluorine’s strong electron-withdrawing effect increases acyl chloride electrophilicity, while bromine’s polarizability may stabilize transition states.

- Steric Effects: Bulky Br/F substituents hinder nucleophilic attack at the carbonyl carbon.

Experimental Approach: Compare kinetics with less-halogenated analogs (e.g., mono-bromo or non-fluorinated derivatives) to isolate substituent effects. Use Hammett plots to correlate electronic parameters with reaction rates .

Advanced: How can computational chemistry predict reaction pathways for derivatives of this compound?

Methodological Answer:

- DFT Calculations: Model transition states and intermediates to identify favored pathways (e.g., SN2 vs. SN1 mechanisms).

- Reaction Path Search: Use quantum chemical software (e.g., Gaussian, ORCA) to map energy landscapes for bromine/fluorine substitution reactions.

Integration with Experiment: Validate computational predictions with kinetic isotope effects (KIEs) or substituent-variation studies, aligning with ICReDD’s hybrid computational-experimental frameworks .

Advanced: How to resolve contradictions in reaction yield data under varying solvent polarities?

Methodological Answer:

- DoE Approach: Design a solvent polarity matrix (e.g., dielectric constants from hexane to DMSO) and analyze yield trends using ANOVA.

- Side Reaction Screening: Use LC-MS or GC-MS to detect byproducts (e.g., hydrolysis or elimination products) in polar solvents.

Case Study: A 3² factorial design (solvent polarity × temperature) can isolate solvent-specific decomposition pathways, as demonstrated in reaction optimization studies .

Advanced: What challenges arise in studying its thermal stability, and how to mitigate them?

Methodological Answer:

- Decomposition Pathways: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds (e.g., Br-F bond cleavage above 150°C).

- Inert Atmosphere: Conduct experiments under argon to prevent oxidation.

Data Interpretation: Compare experimental decomposition profiles with computational predictions (e.g., bond dissociation energies from DFT) to validate mechanisms .

Advanced: How to design kinetic studies differentiating bromine vs. fluorine substitution effects?

Methodological Answer:

- Isotopic Labeling: Use 18F or 82Br isotopes to track substitution rates via radiometric analysis.

- Competitive Reactions: React equimolar Br/F derivatives with a common nucleophile (e.g., aniline) and quantify products via HPLC.

Statistical Analysis: Apply time-resolved kinetic modeling (e.g., pseudo-first-order fits) to extract rate constants, supported by DoE principles for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.